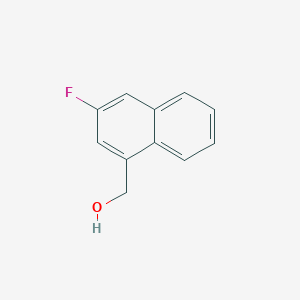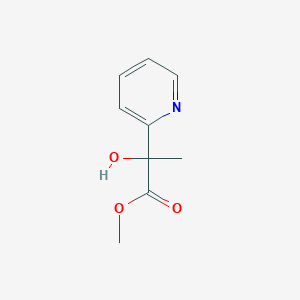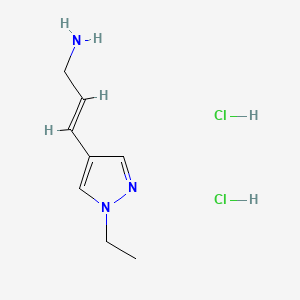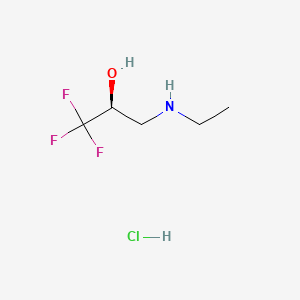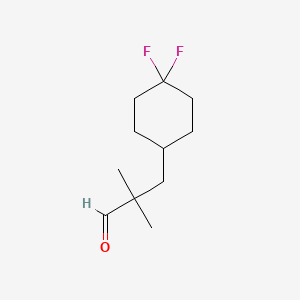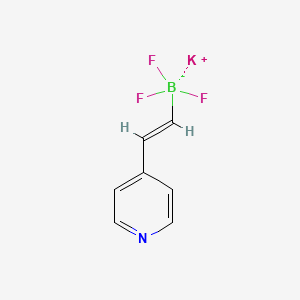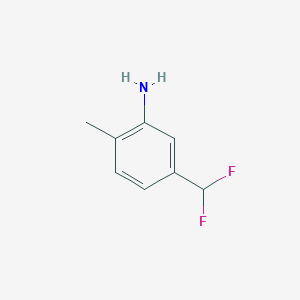![molecular formula C11H13NO4 B15298843 (2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a methoxyphenyl group and a formamido group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid typically involves the protection of amino groups using 2-methoxyphenyl isocyanate, which forms a stable urea linkage . This protection is advantageous due to its stability under acidic, alkaline, and aqueous conditions. The synthetic route may involve the following steps:
Protection of Amino Group: Reacting the amino group with 2-methoxyphenyl isocyanate to form a protected intermediate.
Formation of Propanoic Acid Backbone: Introducing the propanoic acid moiety through appropriate reactions, such as esterification or amidation.
Deprotection: Removing the protecting group under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R)-2-[(2-methoxyphenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
2-Acrylamido-2-methylpropane sulfonic acid: A compound with similar structural features but different functional groups and applications.
Sulfonimidates: Organosulfur compounds with distinct chemical properties and uses.
Uniqueness
(2R)-2-[(2-methoxyphenyl)formamido]propanoic acid is unique due to its specific stereochemistry and the presence of both methoxyphenyl and formamido groups
属性
分子式 |
C11H13NO4 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(11(14)15)12-10(13)8-5-3-4-6-9(8)16-2/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
InChI 键 |
FAEYXAMDOMXIJF-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1OC |
规范 SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
